
Toreforant
Descripción general
Descripción
Toreforant es un antagonista selectivo del receptor de histamina H4 activo por vía oral. Se ha estudiado por sus posibles efectos terapéuticos en diversas enfermedades inflamatorias e inmunomediadas, como la artritis reumatoide, el asma y la psoriasis . El receptor de histamina H4 es un nuevo mediador de las respuestas inflamatorias, lo que convierte a this compound en un candidato prometedor para el tratamiento de afecciones asociadas con la inflamación .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de toreforant implica múltiples pasos, comenzando con la preparación del núcleo de benzimidazol. Los pasos clave incluyen:
Formación del Núcleo de Benzimidazol: La reacción de la o-fenilendiamina con ácido fórmico o sus derivados para formar el anillo de benzimidazol.
Formación del Anillo de Pirimidina: La introducción del anillo de pirimidina a través de una reacción de condensación con reactivos apropiados.
Reacciones de Sustitución: La introducción de varios sustituyentes en los anillos de benzimidazol y pirimidina para lograr la estructura química deseada.
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen el control de la temperatura, la selección del solvente y las técnicas de purificación como la recristalización y la cromatografía .
Tipos de Reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el anillo de benzimidazol, lo que lleva a la formación de diversos derivados oxidados.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de pirimidina, lo que resulta en la formación de análogos reducidos.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Haluros de alquilo, cloruros de acilo.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de this compound, cada uno con posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Eosinophilic Asthma
A notable application of toreforant is in the treatment of eosinophilic asthma. A phase 2a study evaluated its efficacy in patients with persistent asthma that was inadequately controlled despite current treatments. Although the study aimed to assess improvements in lung function and asthma control scores, results indicated no significant therapeutic benefit compared to placebo at the tested dose of 30 mg .
Rheumatoid Arthritis
This compound has also been studied for its effects on rheumatoid arthritis. Initial phase IIa trials suggested some improvement in signs and symptoms; however, subsequent phase IIb studies failed to demonstrate significant efficacy over placebo . The drug was administered at varying doses (3 mg, 10 mg, and 30 mg) but ultimately did not meet predefined success criteria.
Psoriasis
The compound's potential in treating moderate-to-severe plaque psoriasis was explored through a phase 2 clinical trial. Despite preclinical evidence suggesting that histamine H4 receptor antagonism could ameliorate psoriasis symptoms by modulating immune responses, the results did not show substantial efficacy compared to placebo .
Pharmacological Profile
This compound exhibits a high selectivity for the histamine H4 receptor with a Ki value of approximately 8.4 nM. Its pharmacokinetic profile has been characterized through various studies that assessed safety and tolerability across multiple dosing regimens .
Table 1: Pharmacological Characteristics of this compound
Property | Value |
---|---|
Selectivity | High (H4R) |
Ki Value | 8.4 nM |
Administration Route | Oral |
Safety Profile | Generally well-tolerated with exceptions (e.g., QT prolongation) |
Clinical Trials Conducted | Asthma, RA, Psoriasis |
Preclinical Studies
Preclinical studies have shown that this compound possesses anti-inflammatory properties in animal models of asthma and arthritis. These studies indicated that it could inhibit histamine-induced eosinophil shape changes and demonstrated efficacy in reducing inflammation without significant adverse effects .
Safety and Adverse Effects
While this compound has generally been well tolerated in clinical trials, some concerns have arisen regarding its safety profile. Notably, QT prolongation was observed during preclinical toxicity studies, necessitating caution in its use .
Mecanismo De Acción
Toreforant ejerce sus efectos antagonizando selectivamente el receptor de histamina H4. Este receptor participa en la regulación de las respuestas inmunitarias y la inflamación. Al bloquear el receptor H4, this compound inhibe la liberación de citocinas y quimiocinas proinflamatorias, reduciendo la inflamación y la migración de células inmunitarias . Los objetivos moleculares incluyen los receptores de histamina en las células inmunitarias, como los mastocitos, las células dendríticas y los macrófagos .
Comparación Con Compuestos Similares
Toreforant forma parte de una clase de antagonistas del receptor de histamina H4. Los compuestos similares incluyen:
JNJ 7777120: Un antagonista temprano del receptor H4 con una vida media in vivo corta y problemas de toxicidad.
Singularidad de this compound: this compound destaca por su perfil de seguridad mejorado y eficacia en los estudios clínicos. A diferencia de sus predecesores, this compound no presenta el mismo nivel de toxicidad y ha demostrado beneficios potenciales en el tratamiento de la artritis reumatoide y otras afecciones inflamatorias .
Actividad Biológica
Toreforant, also known as JNJ-38518168, is a selective antagonist of the histamine H4 receptor (H4R). This compound has garnered attention for its potential therapeutic applications in various inflammatory and allergic conditions, including asthma, rheumatoid arthritis (RA), and psoriasis. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings, including pharmacological studies, clinical trials, and case studies.
Pharmacological Profile
This compound exhibits a high affinity for the H4 receptor with a Ki value of 8.4 ± 2.2 nM, demonstrating excellent selectivity over other histamine receptors (H1, H2, H3) and various other biogenic amine receptors. The compound acts as an antagonist across multiple species and has shown anti-inflammatory effects in preclinical models.
Key Pharmacological Findings
- Histamine Receptor Selectivity : this compound does not significantly interact with the human H2 receptor at concentrations up to 1,000 nM. It exhibits only modest inhibition (56%) of the muscarinic M1 receptor at 1 µM .
- In Vivo Efficacy : In mouse models of asthma and collagen-induced arthritis, this compound demonstrated a reduction in eosinophil counts and other inflammatory markers at doses starting from 5 mg/kg . However, it failed to inhibit histamine-induced scratching or neuropathic pain in rats .
Clinical Trials
This compound has been evaluated in several clinical trials aimed at assessing its efficacy in treating conditions such as rheumatoid arthritis and asthma. The following table summarizes key clinical studies:
Case Studies
In addition to clinical trials, several case studies have highlighted the challenges associated with this compound's therapeutic use:
- Rheumatoid Arthritis : In a Phase IIa study involving 86 patients, this compound was administered at 100 mg/day. Although some symptomatic relief was noted, the study was prematurely terminated due to adverse events related to secondary hemophagocytic lymphohistiocytosis .
- Asthma : A multicenter study randomized 162 patients to receive either placebo or 30 mg of this compound daily for 24 weeks. The primary endpoint—change in pre-bronchodilator forced expiratory volume—showed no significant differences between groups at week 16 .
Safety Profile
Preclinical toxicity studies indicated that this compound possesses a favorable safety profile; however, concerns were raised regarding QT prolongation due to hERG channel inhibition observed in vivo . Clinical trials reported no deaths or serious adverse events; nonetheless, the lack of efficacy led to the discontinuation of several studies.
Propiedades
IUPAC Name |
5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6/c1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18/h12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRFVPZAXGJLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336756 | |
Record name | Toreforant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952494-46-1 | |
Record name | Toreforant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952494461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toreforant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12522 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Toreforant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOREFORANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6LA7G393X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.